2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine is a substituted aziridine featuring a three-membered heterocyclic ring (two carbons and one nitrogen). The compound is characterized by a tert-butyldimethylsilyl (TBS) ether group attached to an ethyl chain, which is further linked to the aziridine ring. The TBS group serves as a protective moiety for the hydroxyl group, enhancing the compound’s stability during synthetic processes. The ethyl substituent at the 3-position of the aziridine ring introduces steric and electronic effects that modulate reactivity, particularly in ring-opening reactions or nucleophilic substitutions. While direct data on this compound are sparse in the provided evidence, analogous TBS-protected compounds (e.g., esters, ethers) highlight its utility in organic synthesis .
Properties
IUPAC Name |
tert-butyl-[2-(3-ethylaziridin-2-yl)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-7-10-11(13-10)8-9-14-15(5,6)12(2,3)4/h10-11,13H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELJXPORFJRBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(N1)CCO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent aziridine formation. The reaction conditions often include the use of a base such as imidazole or triethylamine to facilitate the silylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the TBDMS group.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Hydroxyl derivatives or other functionalized compounds.
Scientific Research Applications
2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine involves the reactivity of the aziridine ring and the stability provided by the TBDMS group. The aziridine ring can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for a wide range of chemical transformations. The TBDMS group serves as a protecting group, preventing unwanted reactions at the hydroxyl site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine can be contextualized against related aziridines and silyl-protected compounds. Below is a comparative analysis based on reactivity, stability, and synthetic applications.
Table 1: Key Properties of 2-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-3-ethylaziridine and Analogues
Key Findings:
Reactivity: The TBS group in the target compound balances steric protection with moderate reactivity, enabling controlled ring-opening reactions (e.g., with amines or thiols). This contrasts with bulkier silyl groups (e.g., TBDPS), which hinder nucleophilic attacks . Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives exhibit higher reactivity due to ester functionalities, undergoing rapid hydrolysis or hydrogenolysis compared to aziridines .
Stability :
- TBS-protected aziridines are stable under mild acidic/basic conditions but susceptible to fluoride-ion-mediated deprotection (e.g., TBAF). This contrasts with TBDPS-protected analogs, which require harsher conditions (e.g., HF·pyridine) .
Synthetic Utility: The ethyl substituent on the aziridine ring enhances regioselectivity in ring-opening reactions, a feature absent in simpler TBS-protected dihydrofuranones or lactones . Similar to Ethyl 2-((TBS)oxy)-4-phenylbutanoate derivatives, the target compound can serve as a chiral building block, though its aziridine core offers unique opportunities for generating nitrogen-containing scaffolds .
Research Insights and Limitations
- Spectroscopic Confirmation : Like the compounds in , the structure of 2-(2-((TBS)oxy)ethyl)-3-ethylaziridine would require validation via $ ^1H $/$ ^{13}C $ NMR, FT-IR, and HR-MS to confirm regiochemistry and purity .
- Synthetic Challenges: Aziridines are prone to ring strain-driven side reactions (e.g., polymerization), necessitating careful optimization of reaction conditions, as seen in hydrogenolysis protocols for TBS-protected esters .
- Further experimental work is needed to elucidate its catalytic behavior and biological activity.
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